MK-3903 is a potent and selective activator of AMP-activated protein kinase, a critical regulator of cellular energy homeostasis. This compound has garnered attention for its potential therapeutic applications in metabolic diseases, including diabetes and obesity. The effective concentration (EC50) for MK-3903 is approximately 8 nanomolar for the α1 β1 γ1 subunit of AMP-activated protein kinase, indicating its high potency in activating this enzyme. Its selectivity is notable, as it demonstrates minimal interaction with a wide range of other kinases and cytochrome P450 isoforms at concentrations exceeding 10 micromolar.
MK-3903 is classified as a small molecule compound within the benzimidazole class. It is synthesized through a series of chemical reactions that build its complex structure, which includes various functional groups that contribute to its biological activity. The compound's molecular formula is C28H21ClN2O3, with a molecular weight of 468.9 g/mol. The systematic IUPAC name for MK-3903 is methyl 5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoate.
The synthesis of MK-3903 involves multiple steps, primarily focusing on constructing the benzimidazole core structure:
While specific industrial production methods are not extensively documented, they likely follow similar synthetic routes with optimizations for scalability and yield enhancement.
The molecular structure of MK-3903 can be described as follows:
The compound features a benzimidazole core linked to a methylbenzoate moiety, which is critical for its biological activity. The presence of chlorine and phenyl groups further enhances its specificity and potency as an AMPK activator.
MK-3903 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.
MK-3903 activates AMP-activated protein kinase by binding directly to it, leading to a cascade of intracellular events that enhance cellular energy metabolism:
MK-3903 has been shown to significantly inhibit hepatic fatty acid synthesis in diet-induced obese mice at doses ranging from 3 to 30 mg/kg, highlighting its potential efficacy in metabolic disease models .
MK-3903 has several scientific applications:
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: